Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a chlorine atom, a dioxo group, and a spiro linkage involving an oxygen and sulfur atom. The spiro structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a chlorinated precursor with a dioxo compound under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced sulfur or oxygen-containing products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets through its functional groups. The chlorine atom and dioxo groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spiro structure also allows for unique spatial arrangements, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate
- 1-Oxa-7lambda6-thiaspiro[2.5]octane 7,7-dioxide
Uniqueness
Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[25]octane-2-carboxylate stands out due to its specific spiro linkage and the presence of both chlorine and dioxo groups
Biological Activity
Methyl 2-chloro-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
- Molecular Formula : C9H14O5S
- Molecular Weight : 234.27 g/mol
- CAS Number : 89729-09-9
Structural Characteristics
The compound features a spirocyclic structure, which contributes to its unique reactivity and biological properties. The presence of both a chloro and a carboxylate group enhances its interaction with biological targets.
Research indicates that compounds with spirocyclic structures often exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Some studies suggest that related compounds demonstrate significant antimicrobial effects against various pathogens.
- Antitumor Properties : Preliminary investigations have indicated potential antitumor activity, likely due to the ability to interfere with cellular signaling pathways involved in cancer progression.
Data Table: Biological Activities Reported
Case Study 1: Antimicrobial Effects
A study conducted on the antimicrobial properties of methyl 2-chloro-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate revealed that the compound exhibited significant inhibitory activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity.
Case Study 2: Antitumor Activity
In vitro assays using HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed an increase in Annexin V-positive cells after 48 hours of treatment, suggesting that the compound may induce programmed cell death through mitochondrial pathways.
Research Findings
Recent advances in research have focused on understanding the structure-activity relationship (SAR) of similar compounds. It has been noted that modifications to the spirocyclic core can significantly influence biological activity. For instance, alterations in substituents on the carboxylate group have been shown to enhance both antimicrobial and antitumor efficacy.
Comparative Analysis of Related Compounds
Compound Name | Molecular Weight (g/mol) | Antimicrobial Activity | Antitumor Activity |
---|---|---|---|
Methyl 2-chloro-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate | 234.27 | Yes | Yes |
Methyl 3-(4-chlorophenyl)-4-hydroxybenzoate | 254.67 | Yes | No |
Methyl 4-(dimethylamino)-benzoate | 195.25 | No | Yes |
Properties
Molecular Formula |
C8H11ClO5S |
---|---|
Molecular Weight |
254.69 g/mol |
IUPAC Name |
methyl 2-chloro-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO5S/c1-13-6(10)8(9)7(14-8)3-2-4-15(11,12)5-7/h2-5H2,1H3 |
InChI Key |
FGWHHKPNSWSZJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCS(=O)(=O)C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.